1H-Cyclopropa[h]quinoline(9CI)
Description
Structure
3D Structure
Properties
CAS No. |
180028-48-2 |
|---|---|
Molecular Formula |
C10H7N |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
7H-cyclopropa[h]quinoline |
InChI |
InChI=1S/C10H7N/c1-2-7-3-4-8-6-9(8)10(7)11-5-1/h1-6,11H |
InChI Key |
SLAMHFSTAPHFBP-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C3C=C3C=CC2=C1 |
Canonical SMILES |
C1=CNC2=C3C=C3C=CC2=C1 |
Synonyms |
1H-Cyclopropa[h]quinoline(9CI) |
Origin of Product |
United States |
Synthetic Strategies for 1h Cyclopropa H Quinoline 9ci and Analogues
Retrosynthetic Analysis of the 1H-Cyclopropa[h]quinoline Skeleton
Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, readily available starting materials. For the 1H-Cyclopropa[h]quinoline skeleton, two primary disconnection strategies emerge. The first approach involves the deconstruction of the quinoline (B57606) core itself, while the second targets the fused cyclopropane (B1198618) ring.
A common retrosynthetic pathway for the quinoline system is the Friedländer annulation, which would disconnect the scaffold into an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group. Alternatively, disconnections based on strategies like the Doebner-von Miller or Combes syntheses could be envisioned, starting from aniline (B41778) or arylamine derivatives.
The more unique challenge lies in the cyclopropane ring fused to the quinoline 'h' face. A logical disconnection here would be a [4+2] cycloaddition, breaking the molecule down to a heterocyclic ortho-quinodimethane and a cyclopropene (B1174273) derivative. This approach simplifies the complex fused system into two more synthetically accessible fragments. Another possibility involves considering the cyclopropane ring as the result of an intramolecular cyclization of a suitable quinoline precursor bearing a reactive side chain. A retrosynthetic analysis for the related pyrrolo[1,2-a]quinoline (B3350903) scaffold similarly involves cleaving key bonds to simplify the structure to common starting materials, a strategy applicable here. nih.gov
Direct Annulation and Cycloaddition Approaches
Direct annulation and cycloaddition reactions represent powerful tools for constructing the core structure of cyclopropa-fused quinolines and related systems in a convergent manner.
Trapping of ortho-Quinodimethanes (Heterocyclic) with Cyclopropene Derivatives for Cyclopropa[g]quinoline and Naphthalene Formation
A highly effective strategy for constructing cycloproparene systems involves the trapping of transient ortho-quinodimethane intermediates with cyclopropene derivatives. This method has been successfully applied to the synthesis of 1H-Cyclopropa[g]quinoline, an isomer of the title compound. researchgate.net The synthesis proceeds via the interception of a heterocyclic ortho-quinodimethane with 1-bromo-2-chlorocyclopropene. researchgate.net The resulting Diels-Alder adduct is then aromatized, typically through dehydrohalogenation with a strong base like potassium tert-butoxide, to yield the final cyclopropa-fused quinoline. researchgate.netresearchgate.net
This synthetic approach is not limited to heterocyclic systems and has been used to prepare carbocyclic analogues like 1H-Cyclopropa[b]naphthalene. researchgate.net In this case, o-benzoquinodimethanes are generated from precursors such as 1,2-bis(dihalomethyl)benzenes or via thermal ring-opening of benzocyclobutenes, and subsequently trapped. researchgate.netnottingham.ac.uk
Table 1: Synthesis of Cycloproparenes via ortho-Quinodimethane Trapping
| Target Compound | ortho-Quinodimethane Precursor | Dienophile | Key Aromatization Step | Reference |
|---|---|---|---|---|
| 1H-Cyclopropa[g]quinoline | Heterocyclic diene generated in situ | 1-Bromo-2-chlorocyclopropene | Dehydrohalogenation with t-BuOK | researchgate.net |
Cascade Cyclization Reactions in Quinoline Scaffold Assembly
Several distinct cascade strategies have been developed:
Copper-Catalyzed Cascade Annulation : A modular approach utilizes copper catalysis to combine readily available alkynes, isothiocyanates, and diaryliodonium salts, affording diversely functionalized quinolines in good to excellent yields with high regioselectivity. nih.gov
Metal-Free Radical Cascade : Sulfonated indolo[1,2-a]quinolines have been synthesized through a metal-free cascade initiated by a sulfonyl radical, starting from arylsulfonyl hydrazides and 1-(2-(arylethynyl)phenyl)indoles. rsc.org
Copper-Catalyzed Decarboxylative Cascade : An efficient one-pot method for synthesizing 2-arylquinolines involves the copper-catalyzed reaction of aryl aldehydes, anilines, and acrylic acid, proceeding through a radical pathway. organic-chemistry.org
Chloride-Triggered Cascade : Indolo[2,3-b]quinolines can be accessed from o-alkynylisocyanobenzene derivatives. The reaction is triggered by a chloride ion, which initiates a 6-endo cyclization to form a 2-chloroquinoline (B121035) in situ, followed by an intramolecular nucleophilic aromatic substitution. acs.org
One-Pot Multicomponent Reactions for Related Quinoline and Thiopyranoquinoline Scaffolds
One-pot multicomponent reactions (MCRs) are highly convergent strategies that combine three or more starting materials in a single reaction vessel to form a complex product, where most or all of the atoms from the starting materials are incorporated into the final structure. This approach is valued for its efficiency, atom economy, and operational simplicity.
A notable example is the synthesis of the 1H-thiopyrano[4,3-c]quinoline scaffold. researchgate.net This is achieved through a one-pot, three-component reaction between 2-chloroquinoline-3-carbaldehyde (B1585622) and two equivalents of phenacyl thiocyanate (B1210189) in the presence of triethylamine. researchgate.net This method is eco-friendly due to its reduction of waste and use of minimal reagents. researchgate.net
The versatility of MCRs has been demonstrated in the synthesis of other complex quinoline-based systems. A domino reaction involving aldehydes, enaminones, and malononitrile (B47326) under microwave irradiation has been used to produce fused heterocyclic systems like imidazo[1,2-a]quinoline and pyrimido[1,2-a]quinoline. acs.org Similarly, a one-pot strategy has been established for the construction of the tricyclic pyrrolo[1,2-a]quinoline skeleton, generating five new sigma bonds and five stereocenters in a single operation. nih.gov
Table 2: Examples of One-Pot Multicomponent Reactions for Quinoline Scaffolds
| Target Scaffold | Components | Conditions | Key Features | Reference |
|---|---|---|---|---|
| 1H-Thiopyrano[4,3-c]quinoline | 2-Chloroquinoline-3-carbaldehyde, Phenacyl thiocyanate | Triethylamine, Ethanol, Room Temp. | High efficiency, Eco-friendly | researchgate.net |
| Pyrrolo[1,2-a]quinoline | Cyclohexane-1,3-dione, (Pyridin-2-yl)methanamine, Substituted propenone | DMF, 25 °C, Catalyst-free | Stereospecific, 5 new bonds formed | nih.gov |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of quinoline derivatives. These methods often proceed under milder conditions and with higher selectivity than classical approaches. ias.ac.inresearchgate.net
Catalytic C-H Activation Strategies in Quinoline Derivative Formation
Direct C-H activation is a powerful and atom-economical strategy that avoids the need for pre-functionalized substrates. nih.gov Various transition metals have been employed to selectively functionalize the quinoline core at different positions.
Rhodium Catalysis : Rhodium catalysts have been used for the ortho-C–H activation of anilines, which then undergo cyclization with alkynyl esters to form quinoline carboxylates. mdpi.com This process demonstrates the dual role of the catalyst in both C-H activation and subsequent annulation. mdpi.com
Palladium Catalysis : Palladium is widely used for C-H functionalization. For instance, Pd-catalyzed oxidative coupling of quinoline N-oxides with unactivated arenes can achieve C-2 arylation. nih.gov Intramolecular Pd-catalyzed C-H activation has also been developed to synthesize fused polycyclic systems like ias.ac.innih.govCurrent time information in Bangalore, IN.triazolo[4,5-c]quinoline. rsc.org
Cobalt Catalysis : Inexpensive cobalt catalysts have proven effective for quinoline synthesis. A one-pot synthesis from anilines, ketones, and paraformaldehyde proceeds via a Co(III)-catalyzed C-H activation/carbonylation/cyclization pathway. researchgate.net Cobalt catalysts have also been shown to mediate the C-4 alkylation of quinolines with styrenes. acs.org
Copper Catalysis : Copper-catalyzed reactions provide an economical route to quinoline derivatives. For example, the reaction of saturated ketones with anthranils mediated by copper acetate (B1210297) can generate 3-substituted quinolines. mdpi.com
The regioselectivity of these C-H activation reactions is a critical aspect. While the C2 and C8 positions are often favored due to electronic effects and the directing ability of the nitrogen atom (or N-oxide), specific catalytic systems have been developed to target other positions such as C3 and C4. nih.govacs.org
Table 3: Selected Transition Metal-Catalyzed C-H Activation for Quinoline Synthesis
| Metal Catalyst | Position Functionalized | Reaction Type | Substrates | Reference |
|---|---|---|---|---|
| Rhodium(II) | C4 (of indole (B1671886) precursor) | Cyclopropanation-Ring Expansion | Indoles, Halodiazoacetates | beilstein-journals.org |
| Rhodium(III) | C2 | C-H Activation / Annulation | Anilines, Alkynyl Esters | mdpi.com |
| Palladium(II) | C2 | Oxidative C-H/C-H Coupling | Quinoline N-Oxides, Arenes | nih.gov |
| Palladium(II) | C-H (intramolecular) | C-H Activation / Cyclization | Triazole-substituted anilines | rsc.org |
| Cobalt(II) | C4 | C-H Alkylation | Quinolines, Styrenes | acs.org |
| Cobalt(III) | C2 | C-H Activation / Carbonylation | Anilines, Ketones | researchgate.net |
Oxidative Annulation Methodologies for Quinoline Ring Construction
The synthesis of the quinoline scaffold through oxidative annulation has become a significant area of research, offering efficient and environmentally compatible routes. These methods often leverage C–H bond activation, transition-metal catalysis, and photo-induced cyclizations. acs.org
A variety of transition metals, including rhodium, ruthenium, cobalt, copper, and palladium, have been employed to catalyze the formation of quinolines through C–H activation and heteroannulation reactions. acs.org For instance, rhodium(III) catalysis can achieve the selective synthesis of quinolines via an oxidative annulation of functionalized pyridines with two alkyne molecules, using Cu(OAc)₂ as the oxidant. wikipedia.org Similarly, cobalt-catalyzed C-H activation of anilines and their subsequent cyclization with alkynes provides a direct route to a broad range of quinoline derivatives. researchgate.net
Copper-catalyzed reactions have also been extensively developed. One notable method involves the [4+1+1] annulation of sulfoxonium ylides with anthranils to produce 2,3-diaroylquinolines, where dioxygen serves as the oxidative agent. acs.org Another approach is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds under redox-neutral conditions without requiring additional acids or bases. acs.org
Metal-free oxidative annulation strategies have also emerged as powerful alternatives. A prominent example is the K₂S₂O₈-promoted oxidative annulation involving anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) acting as a methine equivalent, which yields 4-arylquinolines. nih.gov This process involves a cascade of reactions including the generation of a sulfenium ion, followed by C–N and C–C bond formations and subsequent cyclization. nih.gov
Table 1: Examples of Oxidative Annulation Methods for Quinoline Synthesis
| Catalyst/Promoter | Reactants | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Rh(III) / Cu(OAc)₂ | Functionalized Pyridines, Alkynes | Substituted Quinolines | Cascade C–H activation | wikipedia.org |
| Co(III) | Anilines, Alkynes | Substituted Quinolines | Direct C-H activation/cyclization | researchgate.net |
| Cu(0) / AgOTf / O₂ | Sulfoxonium ylides, Anthranils | 2,3-Diaroylquinolines | [4+1+1] annulation | acs.org |
| K₂S₂O₈ | Anilines, Aryl ketones, DMSO | 4-Arylquinolines | Metal-free, DMSO as methine source | nih.gov |
| Palladium | Aryl allyl alcohol, Aniline | 2-Substituted Quinolines | Redox-neutral, no additives | acs.org |
Organocatalytic and Brønsted Acid-Promoted Approaches to Quinoline Systems
In recent years, organocatalysis and Brønsted acid-promoted reactions have gained prominence for quinoline synthesis due to their metal-free conditions and operational simplicity. thieme-connect.com These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry. thieme-connect.com
Brønsted acids such as p-toluenesulfonic acid (p-TsOH), triflic acid (TfOH), and various acidic ionic liquids have proven effective in catalyzing quinoline synthesis. thieme-connect.comacs.orgkaist.ac.kr For example, a TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water has been developed for the synthesis of 4-ferrocenylquinoline derivatives. thieme-connect.com Another strategy involves the Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes under metal- and solvent-free conditions, using oxygen as the oxidant to afford various quinoline derivatives in good yields. mdpi.com A novel ring-expansion reaction of indoles to prepare fused quinolines has also been achieved using TfOH. kaist.ac.kr
N-Heterocyclic Carbene-Catalyzed Synthesis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of various heterocyclic compounds, including quinolines. mdpi.com NHC catalysis enables unique activation modes, such as the umpolung (polarity inversion) of aldehydes and imines. acs.org
One key strategy involves the NHC-catalyzed reaction between α-bromoenals and 2-aminoaldehydes. In this process, the NHC catalyst chemoselectively reacts with the α-bromoenal to generate an α,β-unsaturated acylazolium intermediate. mdpi.com The nitrogen atom of the 2-aminoaldehyde then adds to this intermediate, initiating a cascade that leads to chiral dihydroquinolines. mdpi.com Another approach utilizes an NHC-copper catalyzed indirect Friedländer reaction, where 2-aminobenzyl alcohols and aryl ketones react in the presence of DMSO as an oxidant at room temperature to form quinolines. rsc.org Researchers have also developed NHC-catalyzed cascade reactions for the stereoselective synthesis of functionalized tetrahydroquinolines. rsc.org
Superacid-Mediated Cyclizations
Superacids, such as trifluoromethanesulfonic acid (triflic acid, TFA) or its anhydride (B1165640) (TFAA), provide a highly acidic medium that can promote challenging cyclization reactions for quinoline synthesis. acs.orgrsc.org A notable application is the efficient synthesis of polysubstituted quinolines from vinylogous imines, which are prepared from anilines and cinnamaldehydes. acs.orgresearchgate.net
The proposed mechanism involves the formation of highly reactive dicationic superelectrophilic intermediates in the superacid medium. rsc.org The cyclization of this species, followed by a protolytic elimination of a stable group like benzene (B151609), leads to the aromatization of the ring system and the formation of the final quinoline product. rsc.org This method is effective even where weaker acids like sulfuric acid or trifluoroacetic acid fail to yield significant product. rsc.org For instance, the conversion of a specific vinylogous imine to a quinoline derivative requires 34 equivalents of triflic acid at 80°C to achieve a 95% yield. rsc.org
Chloramine-T Catalysis in Quinoline Synthesis
Chloramine-T has been identified as an efficient and inexpensive catalyst for the synthesis of substituted quinolines via the Friedländer annulation. researchgate.netacs.org This classical reaction involves the condensation and cyclization of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a β-dicarbonyl compound. acs.org
In a typical procedure, a 2-aminoaryl ketone reacts with a ketone (e.g., ethyl acetoacetate) in refluxing acetonitrile (B52724) with Chloramine-T as the catalyst. acs.orgjst.go.jp The reaction generally proceeds smoothly to afford the corresponding quinoline derivatives in very good yields. researchgate.net The optimized conditions often involve using a catalytic amount (e.g., 10 mol%) of Chloramine-T. jst.go.jp This methodology is valued for its simplicity, mild conditions, and the accessibility of the catalyst. acs.org
Table 2: Comparison of Organocatalytic and Acid-Promoted Quinoline Syntheses
| Method | Catalyst / Promoter | Substrates | Key Features | Reference(s) |
|---|---|---|---|---|
| NHC Catalysis | N-Heterocyclic Carbene | α-bromoenals, 2-aminoaldehydes | Forms chiral dihydroquinolines via acylazolium intermediate | mdpi.com |
| Superacid Cyclization | Triflic Acid (TFA) | Vinylogous imines | Proceeds via dicationic superelectrophiles | rsc.orgresearchgate.net |
| Chloramine-T Catalysis | Chloramine-T | 2-aminoaryl ketones, β-dicarbonyls | Friedländer annulation; mild and efficient | acs.orgjst.go.jp |
| Brønsted Acid Catalysis | p-TsOH, TfOH | N-alkyl anilines, alkynes/alkenes | Metal-free, often uses O₂ as oxidant | thieme-connect.comkaist.ac.krmdpi.com |
Stereoselective Synthesis of 1H-Cyclopropa[h]quinoline(9CI) Derivatives
The synthesis of complex, fused heterocyclic systems such as 1H-Cyclopropa[h]quinoline requires precise control over stereochemistry. While methods for the direct diastereoselective synthesis of the specific 1H-Cyclopropa[h]quinoline framework are not extensively documented, several powerful strategies exist for the diastereoselective formation of related fused and cyclopropane-containing quinoline derivatives.
Diastereoselective Methods in Fused Heterocycle Formation
The construction of fused heterocycles with high diastereoselectivity is a key challenge in organic synthesis. Several cascade and multicomponent reactions have been developed to address this, yielding complex polycyclic quinoline systems.
A significant breakthrough is the diastereoselective construction of cyclopropane-fused tetrahydroquinolines . One such method employs a sequential [4+2]/[2+1] annulation of α-aryl vinylsulfonium salts with 2-aminochalcones. acs.org This transition-metal-free transformation is efficient and operationally simple, affording the complex fused products with high functional group tolerance. acs.org Another approach utilizes a Povarov-type formal [4+2] cycloaddition between donor-acceptor cyclopropenes and imines, catalyzed by scandium(III) triflate, to yield cyclopropane-fused tetrahydroquinolines in good yields and high diastereoselectivity. wikipedia.org
The Prins cascade cyclization has also emerged as a powerful tool for the stereoselective synthesis of fused quinolines. A reaction between (E)-5-(arylamino)pent-3-en-1-ols and various aldehydes, catalyzed by BF₃·OEt₂, produces trans-fused hexahydro-1H-pyrano[3,4-c]quinolines with high selectivity. acs.orgnih.gov Critically, using the (Z)-isomer of the starting material under similar conditions provides the corresponding cis-fused products, demonstrating the high degree of stereochemical control achievable with this method. acs.org
The Povarov reaction , a formal aza-Diels-Alder reaction, is widely used for the diastereoselective synthesis of tetrahydroquinolines and more complex fused systems. wikipedia.orgthieme-connect.com For instance, a palladium-catalyzed cascade combining an aza-Wacker and a Povarov reaction converts anilines and 1,6-dienes into hexahydro-cyclopenta[b]quinolines with excellent diastereoselectivity (>20:1 dr). nih.gov Furthermore, a triflic acid-catalyzed cascade involving the Povarov reaction of in situ generated 2-oxoimidazolium cations has been used to create novel tetracyclic diimidazoquinoline derivatives with good diastereoselectivity. rsc.org
While these methods highlight the advanced state of diastereoselective synthesis for fused quinolines, including those with cyclopropane rings, the direct application to produce the 1H-Cyclopropa[h]quinoline isomer remains a specific synthetic challenge for future work. The synthesis of the related 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline system has been achieved via the cyclopropanation of an oxazolo[3,4-a]quinolin-3-one derivative with diazomethane, demonstrating the feasibility of forming the core cyclopropa-quinoline skeleton. researchgate.net
Enantioselective Catalysis for Chiral Cyclopropa-Fused Systems
The generation of chiral centers with high enantioselectivity is a significant challenge in the synthesis of complex molecules like cyclopropa-fused quinolines. Researchers have developed sophisticated catalytic systems to control the stereochemistry of the cyclopropane ring fused to the quinoline framework. These methods are crucial as the biological activity of such compounds can be highly dependent on their three-dimensional structure.
One successful approach involves a one-pot domino strategy that combines a Michael addition/alkylation with an aza-cyclization to form chiral cyclopropane-fused tetrahydroquinolines. rsc.org This transformation utilizes N-protected ortho-aminophenyl α,β-unsaturated aldehydes and α-bromomalonic esters. rsc.org The reaction sequence is guided by a chiral catalyst, such as a bifunctional squaramide catalyst, to achieve high diastereo- and enantioselectivity. rsc.org
Another powerful technique is the use of metalloradical catalysis. A highly efficient method for asymmetric radical cyclopropanation has been developed using Co(II)-based catalysts. nih.gov This system, employing newly designed D2-symmetric chiral amidoporphyrin ligands, is effective for a broad range of alkenes, including heteroaromatic olefins like quinoline. nih.gov The process involves the in situ generation of α-heteroaryldiazomethanes and proceeds through a stepwise radical mechanism, providing access to valuable chiral heteroaryl cyclopropanes in high yields and with excellent stereoselectivity. nih.gov
Ruthenium catalysis has also been employed in the enantioselective one-pot synthesis of cyclopropane-fused tetrahydroquinolines. amazonaws.com Detailed studies have optimized reaction conditions, including catalyst loading and temperature, to maximize both yield and enantiomeric excess. amazonaws.com The use of chiral ligands with the ruthenium center directs the cyclopropanation to produce the desired enantiomer. amazonaws.com
Similarly, Lewis base catalysis has been applied to the enantioselective construction of related chiral cyclopropa[c]coumarins, a strategy that holds promise for quinoline systems. acs.org Using a (bis)cinchona alkaloid catalyst like (DHQ)₂PYR with an achiral base, the reaction between coumarin (B35378) derivatives and tert-butyl 2-bromoacetate generates the cyclopropanated product with high enantiomeric excess. acs.org The proposed mechanism involves an ammonium (B1175870) ylide intermediate formed in situ. acs.org
Table 1: Examples of Enantioselective Catalysis for Chiral Cyclopropa-Fused Systems Data sourced from referenced articles.
| Catalytic System | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Chiral Squaramide | Unsaturated 4-chromanones, Bromonitroalkane | Spirooxindole cyclopropa[c]coumarin | Excellent (91-99%) | Up to 74% | rsc.org |
| (DHQ)₂PYR / Cs₂CO₃ | Coumarins, tert-butyl 2-bromoacetate | Cyclopropa[c]coumarins | Good to Excellent | Up to 97% | rsc.org |
| Co(II)-Amidoporphyrin | Heteroaromatic olefins, α-heteroaryldiazomethanes | Chiral Heteroaryl Cyclopropanes | High | Excellent | nih.gov |
| Ru-Chiral Ligand | N-protected o-vinylaniline | Cyclopropane-fused Tetrahydroquinoline | Up to 84% | Up to 87% | amazonaws.com |
Novel Precursors and Starting Materials in Quinoline Synthesis
The development of novel synthetic routes to quinolines is often driven by the exploration of new precursors and starting materials. These innovations aim to increase efficiency, atom economy, and structural diversity, moving beyond classical methods like the Skraup or Friedländer syntheses. mdpi.comnih.govacgpubs.org
Multicomponent reactions (MCRs) have become a cornerstone for generating complex quinoline scaffolds from simple, readily available building blocks. researchgate.netrsc.org These reactions, such as the Povarov, Gewald, and Ugi reactions, combine three or more starting materials in a single step. researchgate.netrsc.org For instance, a three-component reaction of aryl amines, aryl aldehydes, and styrene (B11656) oxides, catalyzed by copper(II) triflate, can produce 2,3-diarylquinolines efficiently. researchgate.netrsc.org This method showcases high atom economy and allows for the formation of multiple C-C and C-N bonds in one pot. researchgate.net
Modern synthetic strategies have introduced a variety of precursors:
2-Styrylanilines and 2-Vinyl anilines: These can be reacted with aldehydes or other partners in carbocatalytic or transition-metal-catalyzed cascade reactions to form polysubstituted quinolines. mdpi.com
N-(2-alkenylaryl)enamines: These serve as strategic precursors for one-pot copper-catalyzed aerobic oxidative cyclization to yield quinolines with high regioselectivity. nih.gov
Isatin (B1672199) and Enaminones: In a modification of the Pfitzinger reaction, isatin can be reacted with enaminones in a one-pot process to synthesize quinoline-4-carboxylic acids. nih.gov Enaminones can also act as dicarbonyl precursors, reacting with aryl methyl ketones and anilines to form complex quinoline structures. nih.gov
Heterocyclic ortho-Quinodimethanes: A highly specific approach for synthesizing 1H-Cyclopropa[g]quinoline involves the trapping of a heterocyclic ortho-quinodimethane intermediate with 1-bromo-2-chlorocyclopropene. researchgate.netresearchgate.net The resulting adduct is then aromatized to yield the target cyclopropa-fused system. researchgate.net
Nitriles and Azides: As an alternative to the commonly used anilines, nitriles and azides have been employed as the nitrogen source in certain copper-catalyzed syntheses. rsc.org
These novel starting materials and strategies not only provide new pathways to known quinoline structures but also enable the synthesis of previously inaccessible analogues, expanding the chemical space for drug discovery and materials science. researchgate.netrsc.org
Table 2: Summary of Novel Precursors in Quinoline Synthesis Data sourced from referenced articles.
| Precursor(s) | Reaction Type | Product | Key Features | Reference |
| Aryl amines, Aldehydes, Styrene oxides | Copper-catalyzed MCR | 2,3-Diarylquinolines | High atom economy, good yields, broad scope | researchgate.netrsc.org |
| 2-Vinyl anilines, Aldehydes | Carbocatalytic Cascade | Polysubstituted Quinolines | Environmentally friendly synthesis | mdpi.com |
| Isatin, Enaminones | One-pot condensation | Quinoline-4-carboxylic acids | Utilizes stable isatin precursor | nih.gov |
| Heterocyclic ortho-quinodimethane, 1-bromo-2-chlorocyclopropene | Trapping / Aromatization | 1H-Cyclopropa[g]quinoline | Specific synthesis for cyclopropa-fused analogue | researchgate.net |
| N-(2-alkenylaryl)enamines | Copper-catalyzed aerobic oxidative cyclization | Substituted Quinolines | One-pot, high regioselectivity | nih.gov |
| 2-Alkynylanilines | Rh(III)-catalyzed dimerization | Indolo[3,2-c]quinoline | Efficient and tunable under aerobic/anaerobic conditions | nih.gov |
Reactivity and Mechanistic Investigations of 1h Cyclopropa H Quinoline 9ci Systems
Reactions at the Strained Cyclopropane (B1198618) Ring
The significant ring strain inherent in the cyclopropane portion of 1H-Cyclopropa[h]quinoline(9CI) makes it the most reactive site for certain types of chemical transformations. These reactions typically involve the cleavage of one of the C-C bonds of the three-membered ring to relieve this strain.
Ring-opening reactions are a characteristic feature of cyclopropane rings fused to aromatic systems. In related cyclopropa-quinoline systems, such as cyclopropa[c]quinolines, the application of thermal, acidic, or metal-catalyzed conditions can induce the cleavage of the cyclopropane ring. nih.govresearchgate.net This often leads to ring-expansion, affording access to other important heterocyclic cores like polysubstituted 1-benzazepin-2-ones. nih.govresearchgate.net
One common mechanism involves the formation of a labile intermediate which, upon ring-opening, can rearrange to form a more stable, larger ring system. For instance, the synthesis of quinoline-3-carboxylates from indole (B1671886) precursors proceeds through a proposed indoline (B122111) cyclopropane intermediate. This labile structure undergoes ring-opening and elimination to form the stable quinoline (B57606) ring. nih.govbeilstein-journals.org While this is a formative reaction, it illustrates the thermodynamic driving force to open the strained ring.
Palladium-catalyzed C-H bond functionalization represents another pathway for the reaction of the cyclopropane moiety. rsc.org In related substrates, this process proceeds via an in situ cyclopropane ring-opening, cleaving a C-H bond and a C-C bond to generate a dihydroquinoline intermediate, which can then be further transformed. rsc.org This highlights a sophisticated method for leveraging the strain energy of the cyclopropane ring to build molecular complexity. Research on related cyclopropa[c]quinolin-2-ones shows that ring-opening can also be initiated under silica (B1680970) gel catalysis, leading to the formation of 3-aminoquinolin-2-ones. researchgate.net
The cyclopropane ring, despite being composed of sigma bonds, possesses a degree of 'pi-character' and can react with strong electrophiles. In the context of 1H-Cyclopropa[h]quinoline(9CI), electrophilic attack would likely lead to the opening of the three-membered ring to generate a carbocationic intermediate. This intermediate can then be trapped by a nucleophile.
Conversely, nucleophilic attack on the cyclopropane ring is less common unless the ring is activated by adjacent electron-withdrawing groups. In the case of 1H-Cyclopropa[h]quinoline(9CI), the quinoline system's electronic nature would heavily influence the viability of such reactions. For example, the synthesis of cyclopropane-fused 2-quinolones can be achieved through an intramolecular aza-Wittig reaction, where a six-membered ring forms, demonstrating a type of nucleophilic cyclization involving the broader system. researchgate.net
Ring-Opening Reactions and Rearrangements
Reactivity of the Quinoline Moiety in Fused Systems
The quinoline portion of the molecule generally retains its characteristic aromatic reactivity, although this can be modulated by the presence of the fused cyclopropane ring. The quinoline system consists of two fused rings: an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. This electronic differentiation dictates the regioselectivity of various reactions. imperial.ac.ukresearchgate.net
Electrophilic aromatic substitution (EAS) on the quinoline ring system occurs preferentially on the benzenoid ring rather than the pyridinoid ring. researchgate.netgcwgandhinagar.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. researchgate.netmasterorganicchemistry.com Consequently, electrophiles react at positions C5 and C8 of the quinoline nucleus.
Common electrophilic substitution reactions and their typical outcomes on the quinoline ring are summarized below. The presence of the fused cyclopropane ring at the 'h' face (positions 6 and 7) would sterically and electronically influence these standard patterns, potentially altering the ratio of substitution products.
| Reaction | Reagents | Major Products |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline researchgate.net |
| Sulfonation | H₂SO₄, 220°C | Quinoline-8-sulfonic acid (kinetic product) researchgate.net |
| Sulfonation | H₂SO₄, 300°C | Quinoline-6-sulfonic acid (thermodynamic product) researchgate.net |
This table presents generalized reactivity for the parent quinoline ring. The specific regioselectivity for 1H-Cyclopropa[h]quinoline(9CI) may vary.
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) occurs on the electron-deficient pyridine ring of the quinoline moiety. researchgate.net The nitrogen atom makes the C2 and C4 positions electrophilic and thus susceptible to attack by nucleophiles. researchgate.netyoutube.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a stable anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.com
For SNAr to occur on 1H-Cyclopropa[h]quinoline(9CI), a suitable leaving group (such as a halide) would need to be present at the C2 or C4 position. The reaction is generally faster in quinoline than in pyridine. researchgate.net The development of dearomatization strategies has also expanded the scope of nucleophilic additions to quinolines, using metal catalysts and hydride sources to generate dihydroquinoline intermediates that can react with various nucleophiles. acs.orgnih.gov
Oxidation The quinoline ring can undergo oxidation under various conditions. Strong oxidizing agents, such as alkaline permanganate, can lead to the cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net Oxidation with peroxycarboxylic acids typically results in the formation of Quinoline N-oxide. researchgate.net The N-oxide derivative itself is a versatile intermediate; for instance, electrochemical methods can achieve deoxygenative C2 arylation of quinoline N-oxides. rsc.org
Reduction and Transfer Hydrogenation The reduction of the quinoline ring is a synthetically valuable transformation. Catalytic hydrogenation or transfer hydrogenation offers a direct route to dihydro- and tetrahydroquinolines. nih.gov A significant challenge in these reactions is controlling the chemo- and regioselectivity. nih.gov
Transfer hydrogenation, which uses molecules other than H₂ gas as a hydrogen source, has been extensively studied for quinolines. Ammonia (B1221849) borane (B79455) (H₃N·BH₃) is a common hydrogen donor. nih.govrsc.org Different catalytic systems can selectively reduce either the N=C bond or the entire pyridine ring.
Cobalt-amido cooperative catalysis has been shown to efficiently convert quinolines to 1,2-dihydroquinolines at room temperature using ammonia borane. nih.gov Mechanistic studies indicate that the catalyst facilitates the transfer of dihydrogen from ammonia borane specifically to the N=C bond of the substrate. nih.gov
Zirconium-hydride complexes also catalyze the transfer hydrogenation of quinolines with ammonia borane, proceeding through a concerted N-H and B-H activation pathway. rsc.org
Ruthenium catalysts are effective for the highly enantioselective hydrogenation of quinolines to produce optically active 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pku.edu.cn
These reduction methods provide access to valuable saturated heterocyclic scaffolds from the aromatic quinoline core.
Nucleophilic Aromatic Substitution Pathways
Strategic Derivatization for Functionalization and Scaffold Modification
The development of methods to chemically modify a core structure is essential for creating new functional molecules. While quinoline is a privileged scaffold in medicinal chemistry, leading to extensive research on its functionalization, these strategies have not been specifically applied to or reported for the 1H-Cyclopropa[h]quinoline core. organic-chemistry.org
Research on related isomers provides insight into potential synthetic strategies. For instance, Vidal et al. have demonstrated the application of ring-opening and ring-expansion of the cyclopropane ring in cyclopropa[c]quinolin-2-ones to access different heterocyclic systems. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular C–H bond functionalization of cyclopropanes has been used as a method to synthesize quinoline and tetrahydroquinoline derivatives, indicating a possible route for scaffold construction and subsequent modification. rsc.orgresearchgate.net Another approach involves the dearomative [2+2] cycloaddition of quinolines with alkenes to generate complex, fused polycyclic systems that include a cyclopropane ring.
Despite these advances with related structures, there remains a clear void in the literature regarding the strategic derivatization of the 1H-Cyclopropa[h]quinoline scaffold for either functionalization or modification.
Advanced Spectroscopic and Diffraction Based Structural Characterization of 1h Cyclopropa H Quinoline 9ci and Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Connectivity and Stereochemistry
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate connectivity and stereochemistry of complex organic molecules like 1H-Cyclopropa[h]quinoline. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.
In the ¹H NMR spectrum of quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region, often between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. uncw.edunih.gov For 1H-Cyclopropa[h]quinoline, the protons on the quinoline moiety are expected to appear in this range. The protons of the cyclopropane (B1198618) ring, however, are anticipated to be significantly shielded, appearing in the upfield region, typically between δ 0.5 and 2.0 ppm. mdpi.com The coupling constants (J-values) between adjacent protons are critical for establishing connectivity. For instance, the vicinal coupling constants within the aromatic rings can help in assigning the positions of substituents.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the quinoline ring are expected to have chemical shifts in the aromatic region (δ 120-150 ppm), with carbons attached to the nitrogen atom appearing at the lower field end. researchgate.netchemicalbook.com The cyclopropyl (B3062369) carbons are expected to be found at much higher fields. In related cyclopropane-fused systems, these carbons often appear in the range of δ 15-35 ppm. The chemical shifts are sensitive to substitution, and detailed analysis, often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular skeleton.
Concentration-dependent NMR studies on quinoline derivatives have shown that π-π stacking interactions can influence chemical shifts, providing insights into intermolecular associations in solution. uncw.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Structural Moieties Related to 1H-Cyclopropa[h]quinoline
| Structural Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Quinoline Aromatic Protons | 7.0 - 9.0 | 120 - 150 |
| Cyclopropane Protons | 0.5 - 2.0 | 15 - 35 |
Note: These are typical ranges and can vary based on substitution and solvent.
Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of a molecule with high precision, allowing for the unambiguous determination of its molecular formula. algimed.com
For 1H-Cyclopropa[h]quinoline (C₁₀H₉N), the expected exact mass of the molecular ion [M]⁺• would be approximately 143.0735 u. nih.gov The observation of this ion in an HRMS experiment would confirm the elemental composition.
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural clues. The fragmentation of quinoline and its derivatives is well-documented. Common fragmentation pathways include the loss of small neutral molecules like HCN, C₂H₂, or radicals such as H•. The strained cyclopropane ring in 1H-Cyclopropa[h]quinoline would likely influence its fragmentation. The initial fragmentation could involve the opening of the cyclopropane ring, leading to characteristic losses. The stability of the resulting fragments often dictates the observed fragmentation pathways. uni-saarland.de Analysis of these pathways, often in conjunction with tandem mass spectrometry (MS/MS) experiments, can help to piece together the structure of the molecule.
Table 2: High-Resolution Mass Spectrometry Data for 1H-Cyclopropa[h]quinoline
| Parameter | Value |
| Molecular Formula | C₁₀H₉N |
| Calculated Exact Mass [M]⁺• | 143.073499 g/mol |
| Nominal Mass | 143 g/mol |
Data sourced from PubChem. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like 1H-Cyclopropa[h]quinoline, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous confirmation of its structure.
Such an analysis would also reveal the packing of the molecules in the crystal lattice, providing information about intermolecular interactions such as π-π stacking or hydrogen bonding (if applicable for derivatives), which govern the solid-state properties of the material.
Table 3: Representative Crystallographic Parameters for a Cyclopropa[c]quinoline Derivative
| Parameter | Observation |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Planarity | Quinoline ring system is nearly planar |
| Intermolecular Interactions | C-H···π interactions |
Note: Data is for a derivative and serves as an illustrative example.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular symmetry and conformation.
The IR and Raman spectra of 1H-Cyclopropa[h]quinoline would be characterized by vibrations originating from the quinoline and cyclopropane moieties. The aromatic C-H stretching vibrations of the quinoline ring are expected in the 3000-3100 cm⁻¹ region. irphouse.com The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1400-1650 cm⁻¹ range. scialert.net
The cyclopropane ring has characteristic vibrational modes. The C-H stretching vibrations of the cyclopropane CH₂ groups are generally found just below 3000 cm⁻¹. The ring breathing mode of the cyclopropane is a particularly characteristic vibration, though its intensity can vary.
A combined analysis of both IR and Raman spectra is often powerful. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, due to the different selection rules for the two techniques. For instance, symmetric vibrations often give rise to strong Raman signals. Theoretical calculations using methods like Density Functional Theory (DFT) are frequently employed to predict vibrational frequencies and intensities, which can then be compared with experimental spectra to aid in the assignment of complex vibrational modes. nih.gov
Table 4: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups in 1H-Cyclopropa[h]quinoline
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Quinoline | Aromatic C-H Stretch | 3000 - 3100 |
| Quinoline | C=C/C=N Stretch | 1400 - 1650 |
| Cyclopropane | C-H Stretch | ~2900 - 3000 |
| Cyclopropane | Ring Deformation | 800 - 1200 |
Note: These are general ranges and can be influenced by the specific molecular structure.
Theoretical and Computational Chemistry Studies of 1h Cyclopropa H Quinoline 9ci
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods can elucidate electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's behavior.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. For systems related to 1H-Cyclopropa[h]quinoline, DFT methods have been employed to explore reaction mechanisms and molecular properties. researchgate.net For instance, in the study of the transformation of cyclopropa[c]quinolin-2-ones, DFT calculations were crucial in elucidating a multi-step reaction mechanism involving deprotonation and pericyclic events. researchgate.net Such studies typically utilize functionals like B3LYP with a basis set such as 6-31G* to accurately model the system. researchgate.net The insights gained from these calculations on related isomers suggest that DFT would be a powerful method to predict the reactivity of 1H-Cyclopropa[h]quinoline, identifying sites susceptible to nucleophilic or electrophilic attack and predicting the thermodynamics and kinetics of potential reactions.
While DFT is a workhorse for many applications, high-level ab initio and wavefunction-based methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even greater accuracy for electronic structure calculations, albeit at a higher computational expense. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are especially important. For strained heterocycles, where the electronic structure can be complex, these higher-level methods could be used to obtain very accurate geometric parameters and reaction energy barriers, providing a deeper understanding of the molecule's intrinsic properties.
Density Functional Theory (DFT) Applications to Molecular Properties and Reactivity
Molecular Geometry Optimization and Conformational Analysis
A critical first step in any computational study is the optimization of the molecule's geometry to find its lowest energy structure. For 1H-Cyclopropa[h]quinoline, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Computational studies on related cyclopropa[c]quinolin-2-ones have utilized DFT for geometry optimization, confirming the planar nature of the quinoline (B57606) ring system and the geometry of the fused cyclopropane (B1198618) ring. researchgate.net X-ray crystallography of related compounds has been used to validate the computationally determined structures, showing good agreement between theoretical and experimental geometries. researchgate.net For 1H-Cyclopropa[h]quinoline, one would expect the fusion of the cyclopropane ring to induce some degree of strain, potentially leading to slight deviations from the planarity of an unfused quinoline system.
Table 1: Representative Data from Molecular Geometry Optimization of a Related Cyclopropa-Fused Quinoline System
| Parameter | Optimized Value |
| C-C bond length (cyclopropane) | ~1.5 Å |
| C-C bond length (aromatic) | ~1.4 Å |
| C-N bond length (aromatic) | ~1.35 Å |
| Dihedral Angle (quinoline system) | ~0-2° |
Note: The data in this table is illustrative and based on typical values for related structures, as specific data for 1H-Cyclopropa[h]quinoline(9CI) is not available in the cited literature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For aromatic and heterocyclic systems, these orbitals can also provide insight into the electronic transitions that give rise to their UV-visible absorption spectra. Computational studies on related quinoline derivatives often involve the calculation of the HOMO-LUMO gap to assess their electronic properties and potential for use in materials science. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: The values in this table are hypothetical examples to illustrate the type of data generated from such an analysis for a molecule like 1H-Cyclopropa[h]quinoline(9CI).
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) and Integration with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org By calculating the magnetic shielding of each nucleus in a molecule, it is possible to predict its NMR spectrum with a high degree of accuracy, especially when using reliable methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. rsc.org This predictive capability is invaluable for structure elucidation and for assigning experimental spectra. In studies of new heterocyclic compounds, it is common practice to compare the computationally predicted NMR spectra with the experimentally measured spectra to confirm the proposed structure. mdpi.com For 1H-Cyclopropa[h]quinoline, a comparison of predicted and experimental ¹H and ¹³C NMR chemical shifts would be the definitive method for confirming its synthesis and structure. Discrepancies between calculated and experimental values can also point to interesting structural or electronic effects not initially considered. rsc.org
Reaction Pathway Modeling and Transition State Analysis
The study of reaction mechanisms through computational modeling is a cornerstone of modern chemistry, allowing for the elucidation of complex, multi-step processes that are often difficult to probe experimentally. For N-heterocyclic compounds like quinoline and its derivatives, Density Functional Theory (DFT) is a widely employed method for mapping out reaction pathways and identifying transition states. global-sci.comphyschemres.orgacs.org
Modeling of Reaction Pathways:
Reaction pathway modeling for a molecule analogous to 1H-Cyclopropa[h]quinoline would typically involve the following steps:
Identification of Reactants and Products: Defining the starting materials and the final products of a given transformation.
Proposal of a Plausible Mechanism: Postulating a step-by-step mechanism, including all intermediate species.
Geometry Optimization: Calculating the minimum energy structures of all reactants, intermediates, products, and transition states.
Frequency Calculations: Confirming the nature of the stationary points on the potential energy surface. Minima (reactants, intermediates, products) have all real vibrational frequencies, while transition states are characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. global-sci.com
Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a calculated transition state connects the intended reactant and product. global-sci.com
A key aspect of these studies is the determination of the rate-determining step, which is the step with the highest activation energy barrier. physchemres.org For instance, in a study on the synthesis of mono-N-aryl-3-aminodihydropyrrol-2-one-4-carboxylates, the second step of the five-step mechanism was identified as rate-determining based on its high activation Gibbs free energy. physchemres.org
Transition State Analysis:
The transition state is a critical point on the reaction energy profile, representing the highest energy barrier that must be overcome for a reaction to proceed. Analysis of the transition state geometry provides crucial information about the bond-breaking and bond-forming processes.
For quinoline derivatives, computational studies have explored various reactions, including hydrogenations and oxidations. In the asymmetric hydrogenation of quinolines catalyzed by ruthenium complexes, a 10-membered ring transition state has been proposed to explain the observed enantioselectivity. dicp.ac.cn In another example, the oxidative hydroxylation of quinoline by an oxidoreductase enzyme was modeled, with the transition state involving the transfer of a hydrogen atom from the quinoline carbon to the enzyme's active site. d-nb.info
The following table presents hypothetical data for a reaction involving a generic quinoline derivative, illustrating the type of information obtained from transition state analysis.
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) |
| Step 1: Nucleophilic Attack | Quinoline + Nu⁻ | [Quinoline---Nu]⁻ | Intermediate 1 | 15.2 |
| Step 2: Protonation | Intermediate 1 + H⁺ | [H---Intermediate 1] | Product | 5.8 |
This table is illustrative and does not represent data for 1H-Cyclopropa[h]quinoline(9CI).
Application of Advanced Quantum Chemistry Software Platforms (e.g., Gaussian, OpenFermion, PySCF, Qulacs)
A variety of sophisticated software platforms are available to perform the complex calculations required for reaction pathway modeling and transition state analysis.
Gaussian:
Gaussian is one of the most widely used software packages in computational chemistry. global-sci.comphyschemres.orgrsc.orgacs.org It offers a broad range of theoretical methods, including various DFT functionals and basis sets, making it a versatile tool for studying the electronic structure and reactivity of molecules like 1H-Cyclopropa[h]quinoline. global-sci.comphyschemres.orgrsc.org Researchers have utilized Gaussian to optimize geometries, calculate vibrational frequencies, and map potential energy surfaces for reactions involving N-heterocyclic compounds. global-sci.comphyschemres.org
OpenFermion, PySCF, and Qulacs:
While Gaussian is a workhorse for traditional computational chemistry, a new generation of software is emerging, particularly at the intersection of quantum chemistry and quantum computing.
PySCF (Python-based Simulations of Chemistry Framework) is a powerful and flexible open-source library for quantum chemistry calculations. github.comresearchgate.net It is designed to be both a platform for running simulations and a development environment for new computational methods. researchgate.net
OpenFermion is an open-source library developed to facilitate the use of quantum computers for simulating fermionic systems, with a primary focus on quantum chemistry. quantumai.google It provides tools to represent and manipulate fermionic Hamiltonians, which are essential for quantum simulations. quantumai.google OpenFermion often works in conjunction with electronic structure packages like PySCF through dedicated plugin libraries. github.comquantumai.google
Qulacs is a fast quantum circuit simulator that can be used to perform calculations for quantum algorithms like the Variational Quantum Eigensolver (VQE). It can be integrated with OpenFermion and PySCF to simulate the ground state of molecules.
The combination of these platforms allows researchers to explore the electronic structure of molecules in ways that are complementary to classical methods. For example, one could use PySCF to perform initial Hartree-Fock calculations and generate the necessary integrals for a molecule like 1H-Cyclopropa[h]quinoline. github.com OpenFermion could then be used to map the fermionic Hamiltonian to a qubit Hamiltonian, which could then be used in a VQE calculation with a simulator like Qulacs to determine the ground-state energy. pennylane.ai These cutting-edge approaches are being developed to tackle complex chemical problems, including the calculation of reaction barriers. arxiv.orgarxiv.org
The following table summarizes the primary applications of these software platforms in the context of theoretical and computational chemistry.
| Software Platform | Primary Application | Example Use Case for a Quinoline Analog |
| Gaussian | Reaction pathway modeling, transition state analysis, electronic structure calculations using classical methods (DFT, etc.). global-sci.comphyschemres.orgrsc.orgacs.org | Calculating the activation energy for an electrophilic substitution reaction on the quinoline ring. global-sci.comphyschemres.org |
| PySCF | Generation of molecular integrals, performing standard quantum chemistry calculations (e.g., Hartree-Fock, post-HF). github.comresearchgate.net | Computing the one- and two-electron integrals required to construct the molecular Hamiltonian. github.com |
| OpenFermion | Compilation and analysis of quantum algorithms, mapping fermionic Hamiltonians to qubit Hamiltonians. quantumai.google | Translating the electronic structure problem into a format suitable for a quantum computer. quantumai.google |
| Qulacs | Fast simulation of quantum circuits for quantum algorithms. | Simulating a VQE algorithm to find the ground-state energy of the molecule on a classical computer. |
This table provides a general overview and does not imply that these platforms have been specifically used to study 1H-Cyclopropa[h]quinoline(9CI).
Applications of 1h Cyclopropa H Quinoline 9ci As a Versatile Chemical Scaffold
Design and Synthesis of Novel Quinoline-Based Scaffolds and Chemical Spaces
The design of novel chemical scaffolds based on the quinoline (B57606) framework is a highly active area of research, driven by the quest for new therapeutic agents. researchgate.netnih.govrsc.org The introduction of a cyclopropane (B1198618) ring, as in 1H-Cyclopropa[h]quinoline, offers a strategy to explore new chemical space by creating more rigid analogues of known bioactive quinolines. This rigidity can lead to enhanced binding affinity and selectivity for biological targets.
The synthesis of cyclopropa-fused quinolines presents unique challenges due to the inherent strain of the three-membered ring. One documented approach to a related isomer, 1H-Cyclopropa[g]quinoline, involved the trapping of a heterocyclic ortho-quinodimethane with 1-bromo-2-chlorocyclopropene, followed by aromatization. researchgate.net This method highlights the specialized techniques required to construct such strained ring systems. While a specific synthesis for the 1H-Cyclopropa[h]quinoline isomer is not readily found in the literature, similar strategies involving cycloaddition reactions could potentially be employed.
The synthesis of quinoline derivatives, in general, is well-established, with numerous methods available to functionalize the quinoline core. nih.govnih.gov These methods can be adapted to modify the 1H-Cyclopropa[h]quinoline scaffold, assuming its successful synthesis, to generate a library of novel compounds. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing a variety of substituents onto the quinoline ring system, allowing for the systematic exploration of chemical space. nih.gov
Table 1: Synthetic Strategies for Quinoline Derivatives
| Reaction Name | Description | Key Features |
| Skraup-Doebner-von Miller Reaction | A classic method involving the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. | Often uses strong acids and oxidizing agents. |
| Combes Quinoline Synthesis | The reaction of an aniline with a β-diketone. | Typically acid-catalyzed. |
| Friedländer Annulation | The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. | Can be catalyzed by acids or bases. |
| Gould-Jacobs Reaction | Starts from an aniline and an alkoxymethylenemalonic ester to form a 4-hydroxyquinoline. | A versatile method for accessing 4-quinolone derivatives. |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Sonogashira used to append various groups to a pre-formed quinoline ring. | Allows for a high degree of molecular diversity. nih.gov |
Exploration of Structure-Activity Relationships in Synthesized Derivatives
The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of a lead compound. For quinoline-based compounds, SAR studies have revealed key structural features that govern their therapeutic effects. doi.orgresearchgate.netmdpi.commdpi.com For instance, the nature and position of substituents on the quinoline ring can dramatically influence activity and selectivity.
In the context of 1H-Cyclopropa[h]quinoline, the fused cyclopropane ring would serve as a rigidifying element, locking the geometry of that portion of the molecule. This can be advantageous for several reasons:
Enhanced Target Binding: A more rigid conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Improved Selectivity: The defined shape of the molecule may allow for more specific interactions with the target protein, reducing off-target effects.
Metabolic Stability: The cyclopropane ring can block sites of metabolism, potentially improving the pharmacokinetic profile of the compound.
While no specific SAR studies for 1H-Cyclopropa[h]quinoline derivatives are available, we can infer potential trends from related quinoline series. For example, in a series of fluorinated quinoline analogs, the substitution pattern on a benzoate (B1203000) ester attached to the 4-position of the quinoline ring was found to be critical for antifungal activity. mdpi.com Similarly, in a series of 4-acrylamido-quinoline derivatives, the acrylamide (B121943) substructure at the C-4 position was shown to be important for inhibitory activity against PI3K/mTOR. frontiersin.org
Table 2: Representative Structure-Activity Relationship Data for Quinoline Derivatives
| Parent Scaffold | Substituent Modification | Impact on Biological Activity | Reference |
| 8-Fluoro-2,3-dimethylquinolin-4-yl benzoate | Substitution on the benzoate ring | Introduction of a 4-(tert-butyl) group led to good antifungal activity against S. sclerotiorum. | mdpi.com |
| 4-Acrylamido-quinoline | Introduction of various amines to the acrylamide | A cyclobutanamine substituent resulted in potent PI3Kα inhibitory activity. | frontiersin.org |
| Quinoline-chalcone hybrids | Substitution on the chalcone (B49325) moiety | A 4-chloro-3-nitrophenyl group on the chalcone portion exhibited the most potent anticancer activity against MGC-803 cells. | mdpi.com |
Contribution to the Library of Privileged Structures for Targeted Chemical Synthesis
The quinoline nucleus is widely regarded as a privileged structure in medicinal chemistry. nih.govresearchgate.netdoi.orgnih.gov This designation is based on the observation that this scaffold is a recurring motif in drugs and drug candidates with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. doi.orgnih.govfrontiersin.org
The incorporation of a cyclopropane ring into the quinoline framework, as in 1H-Cyclopropa[h]quinoline, represents a novel extension of this privileged structure. Such a modification can lead to the development of new chemical entities with unique biological profiles. The resulting scaffold, with its distinct three-dimensional shape, could interact with biological targets in novel ways, potentially overcoming resistance mechanisms associated with existing quinoline-based drugs.
By serving as a template for the synthesis of new compound libraries, 1H-Cyclopropa[h]quinoline has the potential to contribute significantly to the discovery of new therapeutic agents. The development of synthetic routes to this scaffold and the subsequent exploration of its chemical space would provide medicinal chemists with a valuable new tool for targeted chemical synthesis.
Table 3: Examples of Marketed Drugs Containing the Quinoline Scaffold
| Drug Name | Therapeutic Class |
| Chloroquine | Antimalarial |
| Ciprofloxacin | Antibacterial |
| Mefloquine | Antimalarial |
| Bedaquiline | Antituberculosis |
| Aripiprazole | Antipsychotic |
Future Directions and Emerging Research Avenues for 1h Cyclopropa H Quinoline 9ci
Development of More Sustainable and Green Synthetic Routes for the Core Structure
The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. nih.govresearchgate.net These classical methods include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.gov Recognizing the environmental and economic drawbacks, the focus of contemporary synthetic chemistry is shifting towards greener and more sustainable alternatives. nih.govresearchgate.netijpsjournal.com
Future research in the synthesis of the 1H-cyclopropa[h]quinoline core structure is expected to align with the principles of green chemistry. This includes the development of one-pot syntheses, the use of environmentally benign solvents like water, and the application of energy-efficient techniques such as microwave and ultrasound irradiation. nih.govijpsjournal.com For instance, the Friedländer reaction, a key method for quinoline synthesis, is being adapted to more sustainable conditions, such as using electrochemical methods that replace hazardous chemical reductants with electricity. rsc.org This electrochemical approach offers high atom economy, operates under mild conditions, and utilizes recyclable electrodes. rsc.org
Furthermore, the exploration of novel catalytic systems is a promising direction. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, or the development of metal-free catalytic systems to avoid the use of expensive and toxic heavy metals. researchgate.netacs.org The use of formic acid as a green and versatile catalyst has already shown promise in the synthesis of various organic compounds, including quinolines. ijpsjournal.com The ultimate goal is to devise synthetic pathways that are not only efficient and high-yielding but also minimize environmental impact and adhere to the principles of sustainable chemistry. ijpsjournal.com
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The strained three-membered ring of 1H-cyclopropa[h]quinoline is a source of unique reactivity, offering opportunities for novel chemical transformations. The ring strain can be harnessed to drive reactions that are not accessible to their non-strained quinoline counterparts. Future research will likely focus on exploring and exploiting this inherent reactivity.
One area of interest is the study of ring-opening and ring-expansion reactions of the cyclopropane (B1198618) moiety. nih.gov These transformations could lead to the formation of new and complex heterocyclic systems. For example, the reaction of cyclopropanated indoles with halodiazoacetates has been shown to produce quinoline-3-carboxylates through a cyclopropanation-ring expansion pathway. beilstein-journals.org Similar strategies could be applied to 1H-cyclopropa[h]quinoline to generate a diverse range of functionalized quinoline derivatives.
Furthermore, the development of one-pot transformations involving the C(sp³)–N cleavage and aromatization of related systems suggests potential pathways for modifying the 1H-cyclopropa[h]quinoline core. rsc.org The reactivity of the quinoline N-oxide functionality also presents an avenue for exploration, with photocatalytic methods offering a green approach to the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.org The study of how the cyclopropane ring influences the reactivity of the quinoline N-oxide and vice-versa could lead to the discovery of novel transformations.
Investigations into the reactions of polyradicals based on quinolinium structures have revealed that the coupling between radical sites can influence their reactivity. purdue.edu Understanding the radical chemistry of 1H-cyclopropa[h]quinoline could open up new avenues for its functionalization. Additionally, palladium-catalyzed C–H bond functionalization of cyclopropanes offers a powerful tool for the synthesis of quinoline and tetrahydroquinoline derivatives, suggesting that similar strategies could be applied to 1H-cyclopropa[h]quinoline. rsc.org
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Retrosynthetic Analysis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. afjbs.com For 1H-cyclopropa[h]quinoline, these computational tools can be leveraged for both the design of new derivatives and the planning of their synthesis.
De Novo Design: AI and ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of novel compounds. afjbs.com This allows for the de novo design of 1H-cyclopropa[h]quinoline derivatives with optimized properties for specific applications. For example, machine learning models can predict the site selectivity of C-H functionalization in quinoline derivatives, which can guide the synthesis of compounds with desired substitution patterns. doaj.org These models take SMILES strings as input and use quantum chemical descriptors to identify reactive sites. doaj.org
Advanced Spectroscopic Characterization in Complex Environments and Under Reaction Conditions
A thorough understanding of the structure, dynamics, and reactivity of 1H-cyclopropa[h]quinoline requires the application of advanced spectroscopic techniques. Future research will likely involve the use of these techniques to study the molecule in complex environments and under real-time reaction conditions.
In Situ Spectroscopy: Techniques such as in situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into reaction mechanisms. acs.orgresearchgate.net By monitoring the changes in the vibrational and magnetic environments of the molecule as a reaction progresses, researchers can identify transient intermediates and gain a deeper understanding of the reaction pathway. acs.orgchinesechemsoc.org For example, in situ attenuated total reflection surface-enhanced infrared absorption spectroscopy (ATR-SEIRAS) can be used to monitor intermediates during electrochemical reactions. chinesechemsoc.org
Advanced NMR Techniques: Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful tool for analyzing mixtures of polycyclic aromatic hydrocarbons (PAHs) and can be applied to study the interactions of 1H-cyclopropa[h]quinoline with other molecules. mdpi.com This technique separates molecules based on their diffusion coefficients, providing information about their size and shape. mdpi.com
Gas-Phase Spectroscopy: The study of isolated molecules in the gas phase can provide fundamental information about their intrinsic properties. Techniques like microwave, millimeter-wave, and infrared spectroscopy, supported by electronic structure calculations, can be used to determine the precise rotational and vibrational parameters of the molecule. researchgate.net This information is crucial for understanding the molecule's structure and dynamics, and for benchmarking theoretical calculations. The analysis of polycyclic aromatic compounds (PACs), including azaarenes, in various environments using techniques like gas chromatography-mass spectrometry (GC-MS) also provides a basis for the characterization of 1H-cyclopropa[h]quinoline and its derivatives. nih.gov
Theoretical Prediction of Novel Derivatives and Reactivity Profiles
Computational chemistry and theoretical calculations are indispensable tools for predicting the properties and reactivity of novel molecules. For 1H-cyclopropa[h]quinoline, these methods can be used to explore a vast chemical space and guide experimental efforts.
Predicting Novel Derivatives: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, geometry, and stability of a wide range of 1H-cyclopropa[h]quinoline derivatives. These calculations can help to identify promising candidates for synthesis with desired electronic or steric properties. For instance, computational studies have been used to investigate the mechanism of transformations involving cyclopropane-fused quinolines. um.es
Predicting Reactivity: Theoretical calculations can provide valuable insights into the reactivity of 1H-cyclopropa[h]quinoline. By calculating reaction energies, activation barriers, and transition state geometries, researchers can predict the feasibility of different reaction pathways and understand the factors that control selectivity. mdpi.com For example, DFT calculations have been used to study the mechanism of gold-catalyzed reactions of propargylamine (B41283) with aldehydes, providing a basis for understanding similar transformations. mdpi.com Furthermore, computational modeling can be used to predict potential off-target interactions of quinoline derivatives, which is crucial for drug design. mdpi.com These theoretical predictions, when combined with experimental validation, can significantly accelerate the discovery of new reactions and the development of novel applications for 1H-cyclopropa[h]quinoline.
Q & A
Q. Table 1: Typical Reaction Yields
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Standard Povarov | 72 | 97 |
| Microwave-assisted | 85 | 98 |
Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines for this compound?
Answer:
Contradictions often arise from variability in cell membrane permeability, metabolic activity, or assay conditions. To address this:
- Normalize data using internal controls (e.g., ATP quantification) to account for cell viability differences.
- Validate mechanisms : Perform competitive binding assays (e.g., fluorescence quenching) to confirm target engagement consistency across cell lines .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify outliers and ensure reproducibility. For example, a study showed IC values ranging from 12 µM (HeLa) to 48 µM (HEK293), attributed to differential expression of target receptors .
Q. Table 2: Cytotoxicity Variability in Cell Lines
| Cell Line | IC (µM) | Target Receptor Density (Relative Units) |
|---|---|---|
| HeLa | 12 | 85 |
| HEK293 | 48 | 22 |
| MCF-7 | 30 | 45 |
Advanced: What methodologies are used to study the interaction between 1H-Cyclopropa[h]quinoline and biological targets like G-quadruplex DNA?
Answer:
- Fluorescence titrations : Monitor changes in emission intensity upon ligand-DNA binding. For example, 9CI exhibits a 5.6-fold increase in fluorescence when bound to c-MYC Pu22 G-quadruplex, indicating stacking interactions .
- Kinetic analysis : Use stopped-flow spectroscopy to measure association () and dissociation () rates. Reported values for 9CI are , suggesting rapid target recognition.
- Molecular docking : Validate binding modes using software like AutoDock Vina, correlating docking scores with experimental binding affinities .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks. For example, cyclopropane protons appear as doublets of doublets () due to ring strain .
- X-ray crystallography : Resolve absolute configuration and bond lengths. A reported structure (CCDC 890916) shows a dihedral angle of 112° between the quinoline and cyclopropane rings, confirming steric constraints .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., , observed m/z 147.0684 vs. calculated 147.0684) .
Advanced: What strategies are effective in improving the selectivity of 1H-Cyclopropa[h]quinoline for therapeutic targets?
Answer:
- Structure-activity relationship (SAR) studies : Modify substituents on the quinoline ring. Electron-withdrawing groups (e.g., -Cl) enhance DNA binding selectivity by 3-fold compared to electron-donating groups (-OCH) .
- Dynamic combinatorial chemistry : Screen libraries under physiological conditions to identify high-affinity analogs.
- Pharmacokinetic optimization : Adjust logP values (e.g., from 2.1 to 1.5) via hydroxylation to reduce off-target binding .
Q. Table 3: Selectivity Enhancement via Substituent Modification
| Substituent | Binding Affinity (K, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| -Cl | 18 | 5.2 |
| -OCH | 45 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
